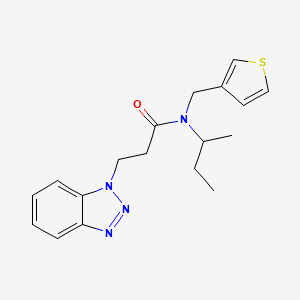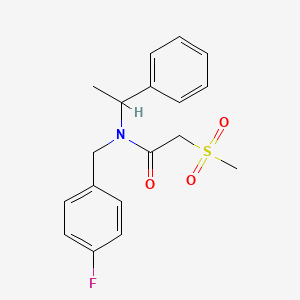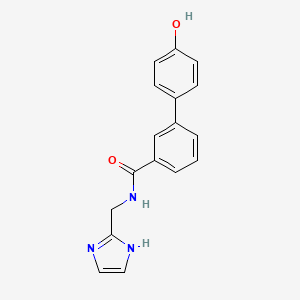![molecular formula C13H21N3O B5902762 N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide](/img/structure/B5902762.png)
N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide, also known as EPPB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EPPB belongs to the family of pyrazole compounds and has been used as a tool compound to study the functions of various proteins in cells.
作用机制
N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide works by binding to the ATP-binding site of AKT and mTOR, thereby inhibiting their activity. This leads to a decrease in downstream signaling pathways and ultimately affects cellular functions such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects
N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide has been shown to have various biochemical and physiological effects in cells. Inhibition of AKT and mTOR by N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide has been shown to modulate autophagy, a cellular process that plays important roles in various physiological processes, including cellular homeostasis and stress response.
实验室实验的优点和局限性
One advantage of using N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide in lab experiments is its specificity for AKT and mTOR. N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide has been shown to have minimal off-target effects, which makes it a valuable tool compound for studying the functions of these proteins in cells. However, one limitation of using N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide is its relatively low potency compared to other AKT and mTOR inhibitors. This may limit its use in certain experimental settings.
未来方向
There are several future directions for the use of N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide in scientific research. One potential application is the study of the role of AKT and mTOR in diseases other than cancer, such as neurodegenerative disorders. In addition, further optimization of N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide and the development of more potent analogs may expand its use in experimental settings. Finally, the use of N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide in combination with other drugs may lead to the development of more effective treatments for various diseases.
合成方法
The synthesis of N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide involves the reaction of 1-ethylpropylamine with 4-methyl-1H-pyrazole-5-carboxylic acid to form the corresponding amide. The amide is then reacted with but-3-en-2-one to produce N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide.
科学研究应用
N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide has been used in various scientific research applications, including the study of protein function and signaling pathways in cells. N-[1-(1-ethylpropyl)-4-methyl-1H-pyrazol-5-yl]but-3-enamide has been shown to inhibit the activity of several proteins, including the protein kinase B (AKT) and the mammalian target of rapamycin (mTOR). These proteins play important roles in cell growth, proliferation, and survival, and their dysregulation is associated with various diseases, including cancer.
属性
IUPAC Name |
N-(4-methyl-2-pentan-3-ylpyrazol-3-yl)but-3-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-5-8-12(17)15-13-10(4)9-14-16(13)11(6-2)7-3/h5,9,11H,1,6-8H2,2-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVDOSBPYPZWBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=C(C=N1)C)NC(=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]propanamide](/img/structure/B5902697.png)
![N-[2-(2,5-dimethylphenyl)ethyl]-3-(propionylamino)benzamide](/img/structure/B5902706.png)
![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-3-(tetrahydrofuran-3-yl)propan-1-amine](/img/structure/B5902712.png)

![N-{2-[(4-sec-butoxy-3-methoxybenzyl)amino]ethyl}acetamide](/img/structure/B5902725.png)
![(1R,9aR)-1-({[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5902726.png)
![N-ethyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylprop-2-en-1-yl)butanamide](/img/structure/B5902736.png)
![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethanamine](/img/structure/B5902739.png)
![2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}benzonitrile](/img/structure/B5902743.png)
![N-[2-(2-ethoxyphenyl)ethyl]-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5902747.png)
![4-(2-{1-[(2-amino-6-isopropylpyrimidin-4-yl)carbonyl]piperidin-2-yl}ethyl)phenol](/img/structure/B5902756.png)

